4,4',6,6'-Bipyridine tetracarboxylic acid
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Overview
Description
4,4’,6,6’-Bipyridine tetracarboxylic acid is a novel ligand known for its coordination chemistry and structural properties.
Preparation Methods
The synthesis of 4,4’,6,6’-Bipyridine tetracarboxylic acid involves several steps. One reported method includes the reaction of 2,2’-6,6’-tetramethyl-4,4’-bipyridyl under specific conditions . The compound can also be synthesized under solvothermal conditions in methanol with lanthanide ions, leading to the formation of various coordination complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
4,4’,6,6’-Bipyridine tetracarboxylic acid undergoes various chemical reactions, including coordination with metal ions to form complex structures. Common reagents used in these reactions include lanthanide ions (e.g., Yb, Gd, Sm) and transition metals (e.g., Cu) . The major products formed from these reactions are coordination polymers and metal-organic frameworks, which exhibit unique structural and thermal properties .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Biology: Potential use in the development of new materials for biological applications, such as drug delivery systems.
Medicine: Research into its potential use in medical imaging and as a therapeutic agent.
Industry: Applications in the development of new materials with unique properties for industrial use.
Mechanism of Action
The mechanism of action of 4,4’,6,6’-Bipyridine tetracarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes exhibit unique structural properties due to the hydrogen bonding and π–π interactions between adjacent units . The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of the compound.
Comparison with Similar Compounds
4,4’,6,6’-Bipyridine tetracarboxylic acid can be compared with other similar compounds, such as 4,4’-dicarboxy-2,2’-bipyridine and 4,4’-dimethylcarboxy-6,6’-dicarboxy-2,2’-bipyridine . These compounds share similar coordination properties but differ in their structural and thermal characteristics.
Properties
Molecular Formula |
C14H8N2O8 |
---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
6-(4,6-dicarboxypyridin-2-yl)pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)5-1-7(15-9(3-5)13(21)22)8-2-6(12(19)20)4-10(16-8)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
KSVSUDAVLCEDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C2=NC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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